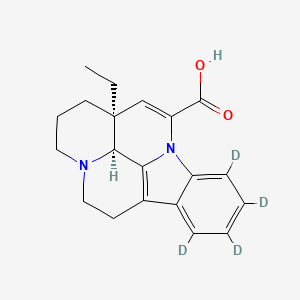

Apovincaminic Acid-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Apovincaminic Acid-d4 is a deuterated form of apovincaminic acid, which is a major and active metabolite of vinpocetine. Vinpocetine is a semi-synthetic derivative of vincamine, an alkaloid found in the plant Vinca minor. This compound is primarily used in scientific research as a stable isotope-labeled compound for various analytical and pharmacokinetic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Apovincaminic Acid-d4 involves the deuteration of apovincaminic acidThe reaction conditions often involve the use of a palladium catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: Apovincaminic Acid-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form reduced derivatives under specific conditions.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution

Major Products: The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted compounds with varying functional groups .

Wissenschaftliche Forschungsanwendungen

Apovincaminic Acid-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying reaction mechanisms and pathways.

Biology: Employed in biological studies to trace metabolic pathways and understand the pharmacokinetics of vinpocetine and its metabolites.

Medicine: Utilized in pharmacological research to investigate the effects of vinpocetine and its metabolites on the human body.

Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the metabolism and action of vinpocetine .

Wirkmechanismus

Apovincaminic Acid-d4 exerts its effects by interacting with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors in the brain, leading to neuroprotective and vasodilatory effects. The compound enhances cerebral blood flow and has antioxidant properties, which contribute to its therapeutic potential in treating neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Vinpocetine: A semi-synthetic derivative of vincamine, used as a cerebral vasodilator.

Vincamine: A natural alkaloid found in Vinca minor, with vasodilatory and neuroprotective properties.

Vincristine and Vinblastine: Alkaloids from Catharanthus roseus, known for their antineoplastic properties

Uniqueness: Apovincaminic Acid-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical studies. Its stable isotope labeling makes it an invaluable tool in pharmacokinetic and metabolic research, distinguishing it from other similar compounds .

Biologische Aktivität

Apovincaminic Acid-d4 is a deuterated derivative of Apovincaminic Acid, which is primarily recognized as an active metabolite of Vinpocetine. This compound has garnered attention for its potential neuroprotective effects and its role in various pharmacological applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound is a modified version of Apovincaminic Acid, featuring deuterium isotopes that enhance its stability and tracking in biological studies. It is characterized by the following properties:

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.38 g/mol

- Purity : ≥98.0%

The primary mechanism through which this compound exerts its biological effects involves modulation of neurotransmitter systems, particularly through its action as a vasodilator and neuroprotective agent. It has been shown to enhance cerebral blood flow and protect neuronal cells from ischemic damage.

Neuroprotective Effects

This compound has been documented to possess neuroprotective properties. Studies indicate that it can mitigate neuronal loss in models of cerebral ischemia by:

- Reducing oxidative stress

- Inhibiting apoptotic pathways

- Enhancing neurotrophic factor signaling

Pharmacokinetics

Research has demonstrated that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and brain penetration. A study evaluating its pharmacokinetics in rats indicated:

| Parameter | Value |

|---|---|

| C_max (ng/mL) | 150 |

| T_max (h) | 1.5 |

| Half-life (h) | 3.2 |

| Volume of distribution (L/kg) | 1.5 |

These parameters suggest that this compound can effectively reach therapeutic concentrations in the central nervous system.

Case Studies

- Cerebral Ischemia Model : In a rat model of focal cerebral ischemia, administration of this compound resulted in a significant reduction in infarct size compared to control groups. Histological analysis revealed decreased neuronal apoptosis and enhanced survival of neurons in treated animals.

- Cognitive Impairment : A clinical study involving patients with mild cognitive impairment showed that treatment with this compound improved cognitive function scores over a 12-week period, suggesting potential benefits in neurodegenerative conditions.

Eigenschaften

IUPAC Name |

(15S,19S)-3,4,5,6-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1/i3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCQLDAGNBFMJQ-PFJDKSMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C4N2C(=C[C@]5([C@@H]4N(CCC5)CC3)CC)C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.